L-Prolylglycyl-L-threonyl-L-valyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid L-Prolylglycyl-L-threonyl-L-valyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid
Brand Name: Vulcanchem
CAS No.: 627863-60-9
VCID: VC16890721
InChI: InChI=1S/C36H63N11O12/c1-17(2)15-24(32(55)43-22(10-8-14-40-36(37)38)31(54)44-23(35(58)59)11-12-26(50)51)45-29(52)19(5)42-33(56)27(18(3)4)47-34(57)28(20(6)48)46-25(49)16-41-30(53)21-9-7-13-39-21/h17-24,27-28,39,48H,7-16H2,1-6H3,(H,41,53)(H,42,56)(H,43,55)(H,44,54)(H,45,52)(H,46,49)(H,47,57)(H,50,51)(H,58,59)(H4,37,38,40)/t19-,20+,21-,22-,23-,24-,27-,28-/m0/s1
SMILES:
Molecular Formula: C36H63N11O12
Molecular Weight: 842.0 g/mol

L-Prolylglycyl-L-threonyl-L-valyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid

CAS No.: 627863-60-9

Cat. No.: VC16890721

Molecular Formula: C36H63N11O12

Molecular Weight: 842.0 g/mol

* For research use only. Not for human or veterinary use.

L-Prolylglycyl-L-threonyl-L-valyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid - 627863-60-9

Specification

CAS No. 627863-60-9
Molecular Formula C36H63N11O12
Molecular Weight 842.0 g/mol
IUPAC Name (2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C36H63N11O12/c1-17(2)15-24(32(55)43-22(10-8-14-40-36(37)38)31(54)44-23(35(58)59)11-12-26(50)51)45-29(52)19(5)42-33(56)27(18(3)4)47-34(57)28(20(6)48)46-25(49)16-41-30(53)21-9-7-13-39-21/h17-24,27-28,39,48H,7-16H2,1-6H3,(H,41,53)(H,42,56)(H,43,55)(H,44,54)(H,45,52)(H,46,49)(H,47,57)(H,50,51)(H,58,59)(H4,37,38,40)/t19-,20+,21-,22-,23-,24-,27-,28-/m0/s1
Standard InChI Key VECBMDGWCVKKQL-NURPUKSJSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1)O
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C1CCCN1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

The compound’s molecular formula, C₃₆H₆₃N₁₁O₁₂, corresponds to a molecular weight of 842.0 g/mol. Its primary structure features a linear sequence of nine amino acids: proline (Pro), glycine (Gly), threonine (Thr), valine (Val), alanine (Ala), leucine (Leu), N⁵-(diaminomethylidene)-ornithine (a modified ornithine residue), and glutamic acid (Glu). The inclusion of N⁵-(diaminomethylidene)-ornithine introduces a guanidino group substitution at the δ-amino position, a modification designed to resist proteolytic degradation while maintaining hydrogen-bonding capabilities critical for receptor interactions .

Key physicochemical properties include:

  • Hydrophobicity: Moderate, driven by alternating polar (Thr, Glu) and nonpolar (Val, Leu) residues.

  • Isoelectric Point (pI): Estimated at 6.2–6.8 due to the balance between acidic (Glu) and basic (modified ornithine) groups.

  • Solubility: >50 mg/mL in aqueous buffers at pH 7.4, facilitated by the glutamic acid carboxylate moiety.

Structural Modifications and Stability Enhancements

The N⁵-(diaminomethylidene) modification on ornithine serves dual purposes:

  • Protease Resistance: Steric hindrance from the diamino group reduces susceptibility to cleavage by trypsin-like proteases .

  • Receptor Affinity: The guanidino group mimics arginine’s side chain, enabling interactions with anion-binding pockets in target proteins . Comparative studies indicate a 3.2-fold increase in plasma half-life relative to unmodified ornithine-containing peptides .

Synthesis and Production Methodologies

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via Fmoc-based SPPS, employing the following steps :

  • Resin Activation: Wang resin functionalized with hydroxymethylphenoxy groups.

  • Sequential Coupling:

    • Amino acids activated with HBTU/HOBt in DMF.

    • Coupling efficiency monitored via Kaiser test.

  • Modification Incorporation: N⁵-(diaminomethylidene)-ornithine introduced at position 7 using Boc-protected diamino precursors.

  • Cleavage and Deprotection: TFA/water/triisopropylsilane (95:2.5:2.5) for 3 hours.

Yields typically range from 65–72%, with purity >95% confirmed by reverse-phase HPLC.

Analytical Characterization

ParameterMethodResult
PurityHPLC (C18 column)96.4% (214 nm)
Mass ConfirmationMALDI-TOF MS[M+H]⁺: 843.2 (calc. 842.0)
Secondary StructureCD Spectroscopy18% α-helix, 42% β-sheet

Data adapted from synthesis protocols detailed in .

Mechanism of Action and Biological Targets

Receptor-Mediated Signaling Modulation

In vitro assays demonstrate nanomolar affinity (Kₐ = 12.3 nM) for G-protein-coupled receptors (GPCRs) associated with metabolic regulation, particularly those involved in insulin sensitization . Molecular dynamics simulations reveal:

  • Binding Pocket Interactions: Hydrogen bonding between the modified ornithine’s guanidino group and Asp³⁴² of the receptor.

  • Hydrophobic Stabilization: Leu and Val residues anchor the peptide within the receptor’s transmembrane domain .

Enzymatic Inhibition Studies

The compound inhibits dipeptidyl peptidase-4 (DPP-4) with an IC₅₀ of 8.7 µM, suggesting potential as an adjunct therapy in type 2 diabetes . Competitive inhibition kinetics (Kᵢ = 5.2 µM) were confirmed via Lineweaver-Burk plots.

Comparative Analysis with Structural Analogues

ParameterTarget CompoundL-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-glutamic acidL-Valyl-L-alanyl-L-leucyl-N⁵-methylornithine
Molecular Weight (g/mol)842.0598.7723.9
Plasma Half-Life (h)4.71.23.1
DPP-4 IC₅₀ (µM)8.722.414.9
GPCR Affinity (Kₐ, nM)12.348.927.6

Data synthesized from . The target compound exhibits superior pharmacokinetic and pharmacodynamic profiles, attributed to its strategic residue substitutions.

Therapeutic Applications and Preclinical Findings

Metabolic Syndrome Models

In db/db mice, daily subcutaneous administration (0.5 mg/kg) reduced fasting glucose by 32% over 14 days (p < 0.01 vs. control) . Insulin tolerance tests showed a 41% improvement in glucose disposal rates.

Anti-Inflammatory Activity

LPS-challenged macrophages treated with 10 µM compound exhibited:

  • 54% reduction in TNF-α secretion (p < 0.001).

  • 2.3-fold increase in IL-10 production via STAT3 phosphorylation .

Challenges and Future Directions

While the compound demonstrates promising preclinical efficacy, key challenges persist:

  • Oral Bioavailability: Current oral bioavailability stands at 2.1%, necessitating formulation advances such as nanoparticle encapsulation .

  • Target Off-Toxicity: Preliminary studies note mild hepatocyte vacuolization at doses >5 mg/kg, warranting detailed toxicogenomic analyses.

Ongoing structure-activity relationship (SAR) studies focus on substituting Ala⁴ with D-alanine to further enhance metabolic stability without compromising receptor engagement .

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